4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-14-7-9-16(10-8-14)33(27,28)11-5-6-19(26)23-22-25-24-21(32-22)15-12-17(29-2)20(31-4)18(13-15)30-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPVRCCMWYPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the coupling of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Tosyl Group: The final step involves the tosylation of the amine group using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide have shown significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Line Studies : In vitro evaluations using the MCF7 breast cancer cell line demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity. The Sulforhodamine B assay revealed that certain analogs can inhibit cell growth effectively .
- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with specific cellular targets involved in cancer proliferation pathways. For example, the binding affinities of these compounds with target proteins were assessed using computational models .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. Compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains:
- In Vitro Testing : Studies have shown that these derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standardized methods such as the broth microdilution technique .
Table 1: Summary of Biological Activities
| Compound | Target Cell Line | IC50 (µM) | Antimicrobial Activity | Reference |
|---|---|---|---|---|
| This compound | MCF7 | 15 | Yes | |
| Analog A | SNB-19 (Glioblastoma) | 20 | No | |
| Analog B | MCF7 | 10 | Yes |
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of oxadiazole derivatives on the proliferation of cancer cells. The results indicated that compounds bearing the trimethoxyphenyl substituent exhibited enhanced activity compared to their non-substituted counterparts. Specifically, one derivative showed an IC50 value of 15 µM against the MCF7 cell line.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens. The study found that certain compounds displayed potent activity against resistant strains of bacteria. The most effective compound had an MIC value lower than 10 µg/mL against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and trimethoxyphenyl group could play key roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Structural and Functional Insights
Core Modifications :
- The 1,3,4-oxadiazole core is retained in most analogs, but substitutions at positions 2 and 5 dictate activity. For example, sulfonyl groups (e.g., –SO₂–) enhance antifungal activity, while sulfanyl (–S–) linkages improve antimicrobial properties .
- The tosyl butanamide group in the target compound introduces a bulky, electron-withdrawing moiety, which may improve metabolic stability compared to smaller substituents like methylsulfonyl .
Role of 3,4,5-Trimethoxyphenyl :
Amide vs. Sulfonyl/Sulfanyl Linkages :
Mechanistic and Pharmacological Differences
- Anticancer Activity: A-204197 inhibits tubulin polymerization (IC₅₀: 4.5 µM) and evades P-glycoprotein-mediated resistance, a significant advantage over paclitaxel . The target compound’s tosyl butanamide may similarly disrupt microtubule dynamics, though experimental validation is needed. Compound 6h, with a chlorophenol group, induces apoptosis via reactive oxygen species (ROS) generation, suggesting a divergent mechanism from tubulin-targeting analogs .
Antifungal Activity :
Antimicrobial Activity :
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Sulfonyl (–SO₂–) and tosyl (–SO₂C₆H₄CH₃) groups enhance antifungal and anticancer activity by stabilizing ligand-target interactions .
Polar Substituents : Hydroxyl (e.g., in 6h) or amine groups improve solubility but may reduce cell membrane permeability .
Biological Activity
The compound 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A tosyl group (p-toluenesulfonyl).
- An oxadiazole ring , which is known for its diverse biological activities.
- A butanamide moiety that may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:
- Enzyme inhibition : The tosyl group may enhance binding to specific enzymes involved in metabolic pathways.
- Receptor modulation : The oxadiazole ring can interact with receptors, potentially influencing signaling pathways related to inflammation or cancer progression.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism could involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives of oxadiazole compounds show promise as antimicrobial agents against various bacterial strains.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Activity
A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to control groups. This suggests potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
